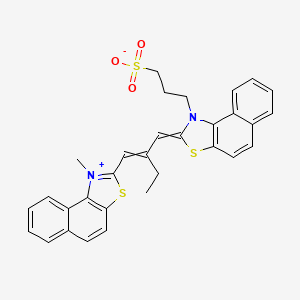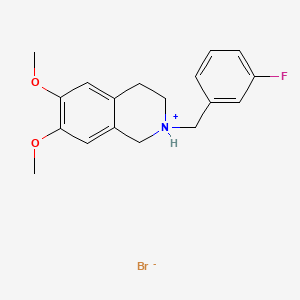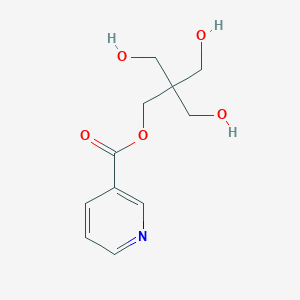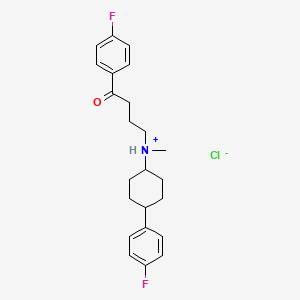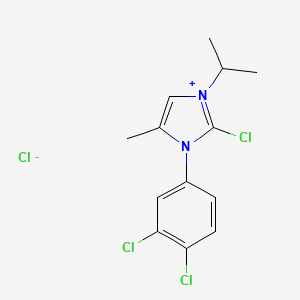
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated phenyl group, a methyl group, and an imidazolium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. The key steps include:
Imidazole Formation: The formation of the imidazole ring through cyclization reactions.
Quaternization: The conversion of the imidazole to an imidazolium ion by reaction with an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(3,4-dichlorophenyl)-5-methyl-1-propan-2-ylimidazol-1-iumchloride
- 2-Chloro-3-(3,4-dichlorophenyl)-4-ethyl-1-propan-2-ylimidazol-1-iumchloride
- 2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-butylimidazol-1-iumchloride
Uniqueness
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride is unique due to its specific substitution pattern and the presence of the imidazolium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
29510-76-7 |
|---|---|
分子式 |
C13H14Cl4N2 |
分子量 |
340.1 g/mol |
IUPAC名 |
2-chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-ium;chloride |
InChI |
InChI=1S/C13H14Cl3N2.ClH/c1-8(2)17-7-9(3)18(13(17)16)10-4-5-11(14)12(15)6-10;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChIキー |
KNWLGMKJURLZTQ-UHFFFAOYSA-M |
正規SMILES |
CC1=C[N+](=C(N1C2=CC(=C(C=C2)Cl)Cl)Cl)C(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


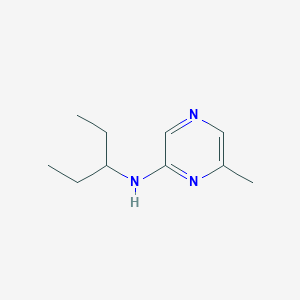
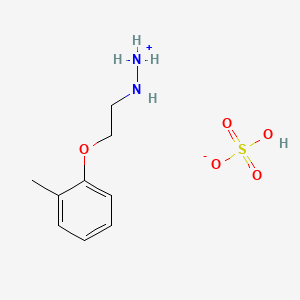
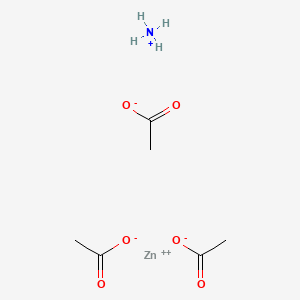
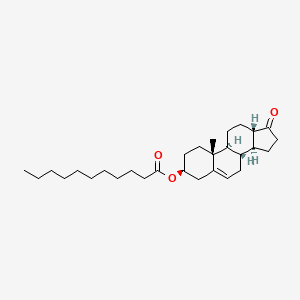


![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)

